REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH:10]=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.[NH2:18][OH:19].O>N1C=CC=CC=1>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH:10]=[N:18][OH:19])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
8.46 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 23 hours
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a green oily residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (SiO2: eluted by 20% ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resultant product was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC=1C=C(C=NO)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |